molecular formula C10H21Cl B13495254 3-(Chloromethyl)-2,5-dimethylheptane

3-(Chloromethyl)-2,5-dimethylheptane

Katalognummer: B13495254
Molekulargewicht: 176.72 g/mol
InChI-Schlüssel: UZDNCUDQQYNLGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Chloromethyl)-2,5-dimethylheptane is an organic compound characterized by a heptane backbone with a chloromethyl group attached to the third carbon and two methyl groups attached to the second and fifth carbons

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2,5-dimethylheptane typically involves the chloromethylation of 2,5-dimethylheptane. One common method is the reaction of 2,5-dimethylheptane with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic pi-electrons .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Chloromethyl)-2,5-dimethylheptane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions include alcohols, amines, thioethers, carboxylic acids, and hydrocarbons, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-(Chloromethyl)-2,5-dimethylheptane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Chloromethyl)-2,5-dimethylheptane involves its reactivity due to the presence of the chloromethyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants involved in the reaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Chloromethylbenzene: Similar in having a chloromethyl group but differs in the aromatic ring structure.

    2-Chloromethyl-2,5-dimethylhexane: Similar structure but with a hexane backbone instead of heptane.

    3-Chloromethyl-2,5-dimethylpentane: Similar structure but with a pentane backbone.

Uniqueness

3-(Chloromethyl)-2,5-dimethylheptane is unique due to its specific arrangement of the chloromethyl and methyl groups on a heptane backbone, which imparts distinct chemical and physical properties compared to its analogs .

Eigenschaften

Molekularformel

C10H21Cl

Molekulargewicht

176.72 g/mol

IUPAC-Name

3-(chloromethyl)-2,5-dimethylheptane

InChI

InChI=1S/C10H21Cl/c1-5-9(4)6-10(7-11)8(2)3/h8-10H,5-7H2,1-4H3

InChI-Schlüssel

UZDNCUDQQYNLGP-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)CC(CCl)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.